molecular formula C21H21N5O3 B13568079 1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide

1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide

Cat. No.: B13568079
M. Wt: 391.4 g/mol
InChI Key: NEOMBOPNCMFZIV-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[3,4-c]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[3,4-c]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: Formation of the pyrazolo[3,4-c]pyridine core through cyclization of appropriate precursors.

    Amination reactions: Introduction of the methylamino group using suitable amination reagents.

    Methoxylation reactions: Incorporation of the methoxyphenyl group through methoxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic uses due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-6-[4-(amino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide
  • 1-(4-methoxyphenyl)-6-[4-(dimethylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide

Uniqueness

1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy and methylamino groups. This combination of functional groups can confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-23-13-3-5-14(6-4-13)25-12-11-17-18(20(22)27)24-26(19(17)21(25)28)15-7-9-16(29-2)10-8-15/h3-10,23H,11-12H2,1-2H3,(H2,22,27)

InChI Key

NEOMBOPNCMFZIV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)N2CCC3=C(C2=O)N(N=C3C(=O)N)C4=CC=C(C=C4)OC

Origin of Product

United States

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